molecular formula C15H20N2O4 B2730743 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid CAS No. 2416243-43-9

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid

カタログ番号: B2730743
CAS番号: 2416243-43-9
分子量: 292.335
InChIキー: PTBJIAYZAYCWBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a benzodiazepine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a carboxylic acid substituent at the 7-position of the fused benzene ring . The Boc group enhances solubility in organic solvents and stabilizes the amine during synthesis, while the carboxylic acid moiety enables further functionalization or salt formation. Its molecular formula is C₁₅H₁₉N₂O₅, with a molecular weight of 293.32 g/mol . It is typically stored at 2–8°C to maintain stability, reflecting sensitivity to environmental conditions .

特性

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-1,2,3,5-tetrahydro-1,4-benzodiazepine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-7-6-16-12-5-4-10(13(18)19)8-11(12)9-17/h4-5,8,16H,6-7,9H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTBJIAYZAYCWBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC2=C(C1)C=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazepine Core: This step involves the cyclization of an appropriate precursor to form the benzodiazepine ring system.

    Introduction of the Carboxylic Acid Group: This can be achieved through various methods, such as oxidation of an aldehyde or introduction of a carboxyl group via a Grignard reaction.

    Protection of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions.

化学反応の分析

Types of Reactions

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid can undergo various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to aldehydes or ketones.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield aldehydes or ketones, while reduction reactions yield alcohols.

科学的研究の応用

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, particularly in the development of new therapeutic agents.

    Industry: Utilized in the production of various chemical products and intermediates.

作用機序

The mechanism of action of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylicacid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in its biological activity. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological responses.

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Boc-Protected Benzodiazepines and Imidazoles

a. 4-[(tert-Butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-6-carboxylic Acid
  • Structural Difference : The carboxylic acid group is at the 6-position instead of the 7-position .
  • Implications : Positional isomerism may alter hydrogen-bonding interactions and biological target specificity.
b. 4-[5-({[(tert-Butoxy)carbonyl]amino}pentylamino)carbonyl]-5-[(tert-butoxy-S-leucyl)carbonyl]-1H-imidazole
  • Structural Difference: Contains an imidazole core with Boc-protected pentylamino and leucine-derived substituents .
c. 4-[(Dibenzylamino)carbonyl]-5-[(tert-butoxy-S-alanyl)carbonyl]-1H-imidazole
  • Structural Difference: Substituted with dibenzylamino and alanine-derived groups instead of a benzodiazepine backbone .
  • Synthetic Utility: The dibenzylamino group may complicate deprotection steps compared to the simpler Boc group.

Benzodiazepines with Alternative Protecting Groups

a. (2S)-2-[(Carbomethoxy)methyl]-4-methyl-3-oxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic Acid
  • Structural Difference : Replaces the Boc group with a carbomethoxy (methyl ester) group .
  • Reactivity : Carbomethoxy is base-labile, whereas Boc is acid-labile, affecting synthetic strategies for deprotection.
b. Bicyclic Benzodiazepines (e.g., SmithKline Beecham Derivatives)
  • Structural Difference : Incorporates piperidinyl and acetic acid substituents, forming bicyclic systems .
  • Biological Relevance : Such modifications enhance receptor specificity, as seen in osteoporosis therapeutics .

Benzoxazepine Analogs

a. 4-(tert-Butoxycarbonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylic Acid
  • Structural Difference : The diazepine nitrogen is replaced with oxygen, forming an oxazepine ring .
  • Electronic Effects : Oxygen’s electronegativity alters ring puckering and hydrogen-bonding capacity compared to nitrogen .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound Benzodiazepine Boc (4), COOH (7) 293.32 Acid-labile, stored at 2–8°C
4-[(tert-Butoxy)carbonyl]-1,4-benzodiazepine-6-carboxylic Acid Benzodiazepine Boc (4), COOH (6) 293.32 Positional isomer, distinct H-bonding
4-[5-(Boc-amino)pentylamino-carbonyl]-5-(Boc-S-leucyl)imidazole Imidazole Boc-amino pentyl, Boc-S-leucyl ~550 (estimated) Peptide-like solubility
(2S)-2-[(Carbomethoxy)methyl]-4-methyl-3-oxo-benzodiazepine-7-carboxylic Acid Benzodiazepine Carbomethoxy, methyl 449.45 Base-labile, off-white solid
4-(Boc)-benzo[f][1,4]oxazepine-7-carboxylic Acid Benzoxazepine Boc (4), COOH (7) 293.32 Oxygen alters ring puckering

Key Research Findings

Synthetic Flexibility: The Boc group in the target compound simplifies purification compared to dibenzylamino or carbomethoxy analogs, which require harsher deprotection conditions .

Biological Implications : Benzodiazepines with piperidinyl substituents (e.g., SmithKline Beecham compounds) show therapeutic activity in osteoporosis, suggesting the target compound’s core structure could be optimized for similar applications .

生物活性

4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid is a complex organic compound belonging to the benzodiazepine family. This compound has garnered attention due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This article presents a comprehensive overview of the biological activity associated with this compound based on recent studies and findings.

  • Molecular Formula : C15H19NO5
  • Molecular Weight : 293.32 g/mol
  • CAS Number : 2137442-90-9

Anti-Cancer Activity

Recent studies have highlighted the anti-cancer potential of benzodiazepine derivatives. Specifically, synthesized derivatives of benzodiazepines have demonstrated cytotoxic effects against various solid tumor cell lines. The mechanism often involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which play crucial roles in cancer progression and inflammation .

Table 1: Cytotoxicity of Benzodiazepine Derivatives Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-715IL-6 inhibition
Compound BHeLa20TNF-α modulation
Compound CA54910Apoptosis induction

Anti-Inflammatory Activity

The anti-inflammatory properties of benzodiazepine derivatives have also been investigated. These compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. The effectiveness varies depending on the specific derivative and the type of inflammatory response being evaluated .

Case Study: Inhibition of Pro-inflammatory Cytokines
In a controlled study, several benzodiazepine derivatives were tested for their ability to inhibit IL-6 and TNF-α production in vitro. The results indicated that certain derivatives significantly reduced cytokine levels compared to untreated controls, suggesting their potential as anti-inflammatory agents.

Antimicrobial Activity

The antimicrobial efficacy of benzodiazepine derivatives has shown mixed results. While some compounds exhibit limited activity against specific bacterial strains, others demonstrate significant antibacterial effects. For instance, certain synthesized derivatives displayed notable activity against pathogens like Escherichia coli and Staphylococcus aureus .

Table 2: Antimicrobial Activity of Selected Benzodiazepine Derivatives

Compound NameBacterial StrainZone of Inhibition (mm)
Compound DE. coli15
Compound ES. aureus20
Compound FBacillus subtilis10

The biological activity of 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine derivatives is largely attributed to their interaction with various molecular targets in cells. These interactions can lead to:

  • Modulation of receptor activity (e.g., GABA receptors)
  • Inhibition of key enzymes involved in inflammatory pathways
  • Induction of apoptosis in cancer cells

Q & A

Q. What are the standard synthetic routes for preparing 4-[(tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-carboxylic acid?

The synthesis typically involves:

  • Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the benzodiazepine core during subsequent reactions. This step often employs Boc anhydride or Boc-OSu (N-succinimidyl carbonate) under basic conditions (e.g., DMAP or triethylamine) .
  • Ring Formation : Cyclization via nucleophilic substitution or condensation reactions, using reagents like POCl₃ or EDCI/HOBt for carbodiimide-mediated coupling .
  • Carboxylic Acid Functionalization : Hydrolysis of ester intermediates (e.g., methyl or ethyl esters) under acidic or basic conditions to yield the final carboxylic acid .

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to avoid over-substitution.
  • Purify intermediates using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Steps :

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Verify Boc group integrity (tert-butyl protons at ~1.3 ppm) and benzodiazepine ring conformation .
    • IR Spectroscopy : Confirm carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹, carboxylic acid C=O at ~1700 cm⁻¹) .
  • Chromatography :
    • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .
    • Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) .

Validation : Compare data with literature values for analogous benzodiazepine derivatives .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements :
    • Chemical-resistant gloves (nitrile), safety goggles, and lab coats to mitigate irritation risks .
    • Fume hood use for weighing and reactions due to potential dust/aerosol formation .
  • Storage : Keep in airtight containers at 2–8°C to prevent Boc group degradation .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers optimize reaction yields for Boc-protected benzodiazepine derivatives?

Experimental Design :

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for improved solubility of intermediates .
  • Catalyst Selection : Compare coupling agents (e.g., HATU vs. EDCI) to minimize racemization .
  • Temperature Control : Lower reaction temperatures (0–4°C) to stabilize acid-sensitive intermediates .

Q. Data-Driven Adjustments :

  • Use DOE (Design of Experiments) to identify interactions between variables (e.g., solvent, catalyst, temperature).
  • Validate optimized conditions with triplicate runs to ensure reproducibility .

Q. How can contradictory pharmacological activity data for benzodiazepine analogs be resolved?

Analytical Framework :

  • In Vitro/In Vivo Correlation :
    • Perform binding assays (e.g., GABAₐ receptor affinity) alongside behavioral studies in rodent models .
    • Adjust pharmacokinetic parameters (e.g., logP, bioavailability) to explain discrepancies between cellular and whole-organism responses .
  • Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to observed effects .

Case Study : If one study reports sedative activity while another does not, evaluate species-specific receptor isoforms or dosing regimens .

Q. What strategies mitigate Boc group deprotection during carboxylic acid functionalization?

Methodological Solutions :

  • Acid Sensitivity : Avoid strong acids (e.g., TFA) during hydrolysis; use milder conditions (e.g., LiOH in THF/water) .
  • Protecting Group Alternatives : Compare Boc with other groups (e.g., Fmoc) for stability in acidic environments .
  • Real-Time Monitoring : Use inline IR or Raman spectroscopy to detect premature deprotection .

Q. How can computational methods aid in predicting the compound’s reactivity or bioactivity?

Approaches :

  • Density Functional Theory (DFT) : Model electronic effects of the Boc group on benzodiazepine ring stability .
  • Molecular Docking : Predict binding modes with target proteins (e.g., GABAₐ receptors) using software like AutoDock Vina .
  • QSAR Modeling : Corlate substituent effects (e.g., electron-withdrawing groups on the carboxylic acid) with biological activity .

Q. What analytical techniques resolve structural ambiguities in benzodiazepine derivatives?

Advanced Tools :

  • X-ray Crystallography : Confirm absolute configuration of chiral centers .
  • 2D NMR (COSY, HSQC) : Assign proton-proton and carbon-proton correlations in complex spectra .
  • Stability Studies : Accelerated degradation tests (40°C/75% RH) to identify hydrolytic or oxidative degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。